N-Nitroso-Atenolol: A Comprehensive Technical Review of its Physicochemical Properties and Stability
N-Nitroso-Atenolol: A Comprehensive Technical Review of its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-atenolol is a nitrosamine (B1359907) impurity of atenolol (B1665814), a widely prescribed beta-blocker for cardiovascular conditions. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic properties. This technical guide provides a detailed overview of the available information on the physicochemical properties and stability of N-nitroso-atenolol, intended to assist researchers, scientists, and drug development professionals in understanding and controlling this impurity.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N-nitroso-atenolol is crucial for developing analytical methods, designing formulation strategies, and assessing its fate and transport. While experimental data for some properties are limited, a combination of available data and computed values are summarized below.
| Property | Value | Data Source Type |
| IUPAC Name | 2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | Computed |
| CAS Number | 134720-04-0 | Experimental |
| Molecular Formula | C₁₄H₂₁N₃O₄ | Experimental |
| Molecular Weight | 295.33 g/mol | Experimental |
| Appearance | White to Off-White Solid | Experimental |
| Melting Point | Data not available. For comparison, the melting point of the parent drug, atenolol, is reported to be between 152 °C and 156.5 °C.[1] | Not Available |
| pKa | Data not available. The pKa of the secondary amine in the parent drug, atenolol, is approximately 9.4.[2] | Not Available |
| LogP (XLogP3) | 0.9 | Computed |
| Solubility | Soluble in Ethanol, Methanol (B129727), and DMSO.[3][4] Poor aqueous solubility is suggested.[5] | Experimental |
| UV Absorption (λmax) | 229 nm | Experimental |
Stability Profile
The stability of N-nitroso-atenolol is a critical factor in ensuring the safety and quality of atenolol-containing drug products. Its formation is known to be influenced by various factors, and understanding its degradation behavior is essential for setting appropriate storage conditions and shelf-life.
N-nitroso-atenolol can form when atenolol interacts with nitrosating agents, particularly under acidic conditions, with contributing factors including heat and moisture.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of N-nitroso-atenolol are essential for producing reference standards and conducting further research.
Synthesis of N-Nitroso-Atenolol
A general method for the synthesis of N-nitroso derivatives of beta-blockers, including atenolol, involves the reaction of the parent drug with sodium nitrite (B80452) in an acidic solution (e.g., HCl solution).[8][9] A detailed, step-by-step protocol for the synthesis of N-nitroso-atenolol for use as an analytical standard is not explicitly detailed in the reviewed literature. However, the general procedure would involve:
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Dissolving atenolol in a suitable acidic medium.
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Cooling the solution to a low temperature (e.g., 0-5 °C).
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Slowly adding a solution of sodium nitrite while maintaining the low temperature and stirring.
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Monitoring the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
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Once the reaction is complete, quenching the reaction and extracting the N-nitroso-atenolol product.
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Purifying the product using techniques such as column chromatography.
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Characterizing the purified product to confirm its identity and purity (e.g., using NMR, MS, and HPLC).
Analytical Method for Quantification
A sensitive and validated LC-MS/MS method for the quantification of N-nitroso-atenolol in active pharmaceutical ingredients (APIs) and finished products has been developed.[6]
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Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
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Column: A C18 reversed-phase column.
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Mobile Phase: A gradient of water and methanol containing 0.1% formic acid.[6]
-
Ionization: Positive-mode electrospray ionization (ESI).[6]
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecular ion [M+H]⁺ at m/z 296 to major product ions at m/z 222 and 145.[6]
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Standard Preparation: Individual stock solutions of N-nitroso-atenolol are prepared in methanol and further diluted to create calibration standards.[6]
Visualizations
Formation Pathway of N-Nitroso-Atenolol
The formation of N-nitroso-atenolol from its parent drug, atenolol, in the presence of a nitrosating agent is a key reaction.
Caption: Formation of N-Nitroso-Atenolol from Atenolol.
General Experimental Workflow for N-Nitroso-Atenolol Analysis
The following diagram illustrates a typical workflow for the analysis of N-nitroso-atenolol in a pharmaceutical sample.
Caption: Workflow for N-Nitroso-Atenolol Analysis.
Conclusion
This technical guide summarizes the current knowledge on the physicochemical properties and stability of N-nitroso-atenolol. While significant progress has been made in the development of analytical methods for its detection and quantification, there remains a notable gap in the availability of comprehensive experimental data for its physicochemical properties and a detailed understanding of its degradation pathways and kinetics. Further research in these areas is crucial for a more complete risk assessment and the development of robust control strategies to ensure the safety and quality of atenolol-based pharmaceuticals. The provided information, protocols, and visualizations serve as a valuable resource for professionals working to mitigate the risks associated with this nitrosamine impurity.
References
- 1. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Nitroso Atenolol EP Impurity I | SynZeal [synzeal.com]
- 8. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
